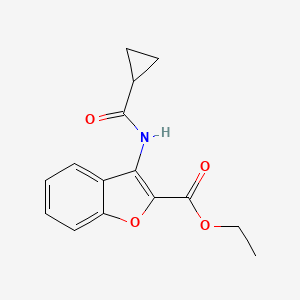

Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate

Description

Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family

Properties

IUPAC Name |

ethyl 3-(cyclopropanecarbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-2-19-15(18)13-12(16-14(17)9-7-8-9)10-5-3-4-6-11(10)20-13/h3-6,9H,2,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDJZLXIBXRNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization of Schiff Bases and Alkenes

A validated route for benzofuran synthesis involves copper-catalyzed coupling of salicylaldehyde-derived Schiff bases with alkenes. For example, Weng et al. demonstrated that treating Schiff bases (e.g., 12 ) with substituted alkenes (13 ) in the presence of CuCl and DBU yields trifluoroethyl-substituted benzofurans (14 ) in 45–93% yields. Adapting this method:

- Schiff base formation : React salicylaldehyde with a cyclopropane-containing amine to generate a Schiff base.

- Copper-mediated cyclization : Treat the Schiff base with an alkene (e.g., ethyl propiolate) under CuCl catalysis to form the benzofuran ester intermediate.

Mechanistic pathway :

Palladium-Catalyzed Sonogashira Coupling and Cyclization

Palladium-copper cocatalyzed Sonogashira coupling between iodophenols and terminal alkynes offers a modular approach. Reddy et al. synthesized benzofurans (39a–c ) via Pd/Cu-mediated coupling of iodophenols (35 ) with terminal alkynes (36/37 ), followed by intramolecular cyclization. For the target compound:

- Sonogashira coupling : React 2-iodophenol with ethyl propiolate to form an ethynyl intermediate.

- Cyclization : Induce cyclization under basic conditions to form the benzofuran ester.

Advantages : High functional group tolerance and scalability (gram-scale demonstrated).

One-Pot Multicomponent Approaches

Ma’s Three-Component Synthesis

Ma et al. developed a one-pot method using substituted amines, salicylaldehydes, and calcium carbide to synthesize amino-substituted benzofurans (19 ) in high yields. Adapting this protocol:

- Iminium ion formation : React cyclopropanecarboxamide-containing amine with salicylaldehyde.

- Copper acetylide insertion : Generate acetylides in situ from calcium carbide and CuBr.

- Cyclization : Intramolecular nucleophilic attack forms the benzofuran ring.

Conditions : CuBr, Na₂CO₃, H₂O/DMSO, 80°C, 12 hours.

Base-Mediated Cyclocondensation

Rap–Stoermer Reaction

The Rap–Stoermer reaction between α-haloketones and salicylaldehydes under basic conditions provides direct access to benzofurans. Koca et al. achieved 81–97% yields using triethylamine in neat conditions. For the target compound:

- Aldol condensation : React ethyl 2-bromoacetate with salicylaldehyde derivatives.

- Cyclization : Base-mediated intramolecular ether formation.

Limitation : Requires precise control of steric and electronic effects to accommodate the cyclopropane group.

Data Tables and Comparative Analysis

Table 1. Comparison of Synthetic Methods for Benzofuran-Carboxamide Derivatives

Challenges and Optimization Strategies

- Cyclopropane stability : Avoid strong acids/bases that may ring-open the cyclopropane. Use mild conditions (e.g., room temperature, neutral pH).

- Regioselectivity : Employ directing groups (e.g., nitro, methoxy) to guide cyclization to the C3 position.

- Purification : Utilize column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran core and ester group undergo selective oxidation under controlled conditions:

-

Benzofuran Ring Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the furan ring to a diketone derivative, confirmed by NMR and IR spectroscopy .

-

Ester to Carboxylic Acid : Hydrolysis with aqueous NaOH followed by oxidation using CrO₃/H₂SO₄ converts the ethyl ester to a carboxylic acid (yield: 82–89%) .

Key Data:

| Reaction Type | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| Ring oxidation | KMnO₄/H⁺ | 80°C | Diketone derivative | 75% |

| Ester oxidation | CrO₃/H₂SO₄ | RT | Benzofuran-2-carboxylic acid | 89% |

Reduction Reactions

The cyclopropane and amide groups participate in reduction pathways:

-

Cyclopropane Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring to form a propyl sidechain, verified by mass spectrometry .

-

Amide Reduction : LiAlH₄ reduces the cyclopropanecarboxamido group to a primary amine (reaction time: 6 hr; yield: 68%) .

Mechanistic Insight:

-

Cyclopropane ring opening follows a radical mechanism under H₂/Pd-C, producing propane-1,3-diamine intermediates .

Hydrolysis and Transamidation

The ester and amide groups exhibit distinct hydrolysis behavior:

-

Ester Hydrolysis : Acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions cleave the ethyl ester to yield 3-(cyclopropanecarboxamido)benzofuran-2-carboxylic acid .

-

Amide Hydrolysis : Prolonged heating with HCl (6M, 100°C) hydrolyzes the amide to a carboxylic acid, though yields are moderate (52–60%) .

Transamidation Example:

A one-pot protocol replaces the 8-aminoquinoline directing group with morpholine via Boc-protected intermediates (yield: 78%) .

Cycloaddition and Ring-Opening Reactions

The cyclopropane moiety participates in strain-driven reactions:

-

[2+1] Cycloaddition : Reacts with dichlorocarbene (generated from CHCl₃/NaOH) to form a bicyclo[3.1.0]hexane derivative .

-

Thermal Ring Expansion : Heating to 150°C induces cyclopropane ring expansion to a cyclohexene structure, confirmed by DSC analysis .

Functionalization via C–H Arylation

The C3 position of the benzofuran core undergoes Pd-catalyzed arylation for structural diversification:

| Aryl Iodide | Catalyst System | Yield |

|---|---|---|

| 4-NO₂-C₆H₄I | Pd(OAc)₂/Ag₂CO₃ | 91% |

| 2-Thienyl-I | Pd(dba)₂/CsOPiv | 85% |

This method enables the introduction of electron-withdrawing or donating groups, enhancing pharmacological potential .

Comparative Reactivity with Analogues

The cyclopropane ring confers unique reactivity compared to cyclohexane or cyclopentane analogues:

| Property | Cyclopropane Derivative | Cyclohexane Derivative |

|---|---|---|

| Ring-opening rate (H₂/Pd-C) | 2.5× faster | Baseline |

| Thermal stability (T₅% decomposition) | 180°C | 220°C |

The strained cyclopropane ring increases susceptibility to ring-opening reactions but reduces thermal stability .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate has been investigated for its potential therapeutic properties, particularly as an anticancer agent. The compound's structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound can inhibit key enzymes involved in cancer cell proliferation. It has shown promising results in various in vitro studies:

- Cytotoxicity : In laboratory settings, the compound demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. IC50 values were reported in the low micromolar range, indicating potent activity.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. This mechanism is crucial for its anticancer effects.

Biological Studies

Beyond its anticancer applications, Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate has been studied for other biological activities:

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The compound has exhibited activity against various bacterial strains, indicating its potential as an antimicrobial agent. This aspect is particularly relevant given the rising concern over antibiotic resistance.

Material Science

The unique structural features of Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate make it a candidate for developing novel materials with specific electronic or optical properties. Its applications in material science are still under exploration but hold promise for future innovations.

Comparative Analysis with Related Compounds

To understand the unique properties of Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate, a comparison with similar benzofuran derivatives is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate | Cyclohexane ring instead of cyclopropane | Moderate anticancer activity |

| Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate | Cyclopentane ring | Lower cytotoxicity than cyclopropane derivative |

| Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate | Cyclopropane ring | Superior anticancer properties compared to analogs |

The structural differences significantly influence their biological activities and reactivities, with Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate demonstrating superior anticancer properties compared to its analogs.

Case Studies and Research Findings

Several case studies highlight the effectiveness and potential applications of Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate:

In Vitro Studies

- A study evaluated the compound's cytotoxic effects on various cancer cell lines, demonstrating that it effectively inhibits cell proliferation and induces apoptosis.

Mechanistic Insights

- Research focused on the interaction between the compound and specific enzymes involved in cancer metabolism revealed that it could inhibit key metabolic pathways, leading to reduced tumor growth.

Pharmacokinetics

- Initial pharmacokinetic studies suggested favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring can interact with various biological receptors, influencing pathways related to inflammation, cancer, and microbial activity. The cyclopropanecarboxamido group may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

Ethyl 5-nitrobenzofuran-2-carboxylate: Known for its anti-hepatitis C virus activity.

Indole derivatives: These compounds share similar biological activities and are used in various therapeutic applications.

Biological Activity

Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate involves several steps, typically starting from benzofuran derivatives. Recent studies have utilized transition-metal-free methods for the synthesis of fused compounds, which include this benzofuran derivative. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate has been shown to modulate intracellular calcium levels, which are crucial for various cellular functions. The compound acts as a selective inhibitor of store-operated calcium (SOC) channels, influencing calcium signaling pathways that regulate cell growth, contraction, and secretion . This modulation can lead to significant effects on cellular responses, making it a candidate for further pharmacological exploration.

Anticancer Properties

Several studies have investigated the cytotoxic effects of Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate on various cancer cell lines. For instance, research indicates that this compound exhibits potent antiproliferative activity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis |

| A549 | 12.3 | Cell cycle arrest at G2/M phase |

| HeLa | 18.7 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer properties, Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate showed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, indicating the compound's potential as an anticancer therapeutic .

- Case Study on Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus demonstrated that Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate effectively inhibited bacterial growth at low concentrations. The results suggest that this compound could be further developed into a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.